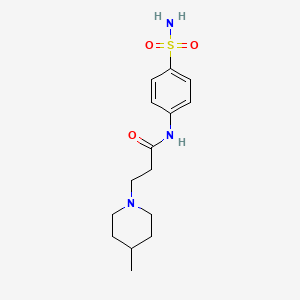
3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of sulfonamide antibiotics and is commonly used to treat bacterial infections.
- Sulfamethoxazole is often combined with trimethoprim (forming the drug co-trimoxazole) to enhance its efficacy.
3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide: , is a synthetic antibacterial compound.
Métodos De Preparación
Synthetic Routes: Sulfamethoxazole can be synthesized through various methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with 4-methylpiperidine-1-carboxylic acid chloride.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
Industrial Production: Sulfamethoxazole is industrially produced using large-scale chemical processes. The exact industrial methods may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Reactions: Sulfamethoxazole can undergo various chemical transformations, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve catalytic hydrogenation.
Major Products: The major products of these reactions include derivatives of sulfamethoxazole with modified functional groups.
Aplicaciones Científicas De Investigación
Medicine: Sulfamethoxazole is widely used in combination with trimethoprim to treat urinary tract infections, respiratory tract infections, and other bacterial diseases.
Chemistry: Researchers study its chemical properties, stability, and interactions with other compounds.
Industry: Sulfamethoxazole has applications in pharmaceutical manufacturing.
Mecanismo De Acción
- Sulfamethoxazole inhibits bacterial growth by interfering with folic acid synthesis. It competitively inhibits dihydropteroate synthase, an enzyme involved in folate production.
- By disrupting folate metabolism, sulfamethoxazole prevents bacteria from synthesizing essential nucleic acids, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds: Other sulfonamide antibiotics, such as sulfadiazine and sulfisoxazole, share structural similarities with sulfamethoxazole.
Uniqueness: Sulfamethoxazole’s combination with trimethoprim (co-trimoxazole) sets it apart, providing synergistic antibacterial effects.
Propiedades
Fórmula molecular |
C15H23N3O3S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C15H23N3O3S/c1-12-6-9-18(10-7-12)11-8-15(19)17-13-2-4-14(5-3-13)22(16,20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H2,16,20,21) |
Clave InChI |
JXKWIINSAIDBMM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


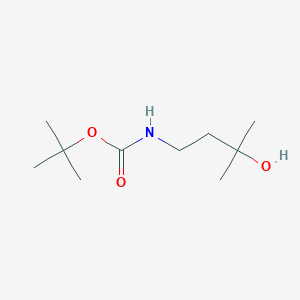
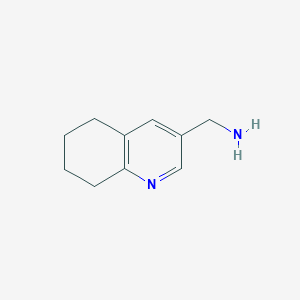



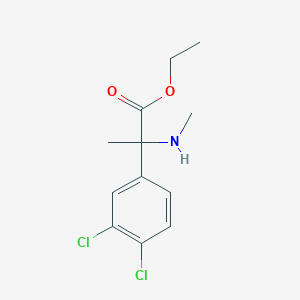
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
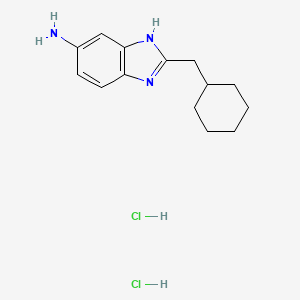
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)

